8-Methoxy-5-methyl-1,4-dihydroquinolin-4-one
Overview
Description
8-Methoxy-5-methyl-1,4-dihydroquinolin-4-one is a chemical compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-methyl-1,4-dihydroquinolin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of aniline derivatives with suitable reagents to form the quinoline core, followed by methoxylation and methylation steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-5-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinolone derivative.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Quinoline-4-one derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Methoxy-5-methyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-5-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
5,7-Dibromo-8-hydroxyquinoline: Exhibits significant biological activity against various cancer cell lines.
Uniqueness: 8-Methoxy-5-methyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
8-methoxy-5-methyl-1H-quinolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9(14-2)11-10(7)8(13)5-6-12-11/h3-6H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDARNOFDINQWAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=CNC2=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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